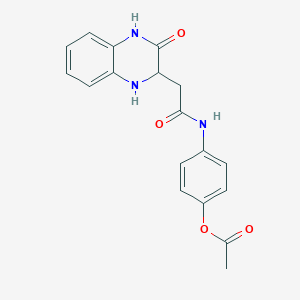
3-スルファニルブタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sulfanylbutan-1-ol, also known as 3-Methyl-3-Sulfanylbutan-1-Ol (MSB), is a thiol molecule that can be used as a food additive flavor agent . It is found in white wine, coffee perfume, passion fruit, and cat urine, where it’s responsible for its strong odor characteristics .
Synthesis Analysis
The synthesis of MSB involves the extraction of MSB molecules from cat-litters using ethanol-90° solvent . The efficiency of the extraction is influenced by the number of extractions per sample, its duration, and the rinse cycle number . The ethanol-90° extraction of the MSB molecule allows the recovery of an MSB solution, the concentration of which is deduced by sulfur titration according to a BaCl2 precipitation procedure .Molecular Structure Analysis
The molecular formula of 3-Sulfanylbutan-1-ol is C4H10OS . The molecular weight is 106.187 .Chemical Reactions Analysis
The esterification-addition reaction between citric acid molecules and MSB molecules has been studied . A titration procedure was established to follow the sulfur concentration during this esterification-addition reaction . The sulfur atom of the MSB molecule plays a fundamental role during this citric acid esterification reaction . The speed of this esterification reaction is influenced by the protonic acid H+ concentration, the citric acid concentration, and the MSB molecule concentration .科学的研究の応用
食品添加物香味剤
3-スルファニルブタン-1-オールは、食品添加物香味剤として使用できるチオール分子です . さまざまな食品や飲料に含まれており、独特な風味に貢献しています。
ワイン業界
この化合物は白ワインで見られます . ワインの香りと風味のプロファイルに貢献し、全体的な官能的な魅力を高めます。
コーヒー業界
3-スルファニルブタン-1-オールは、コーヒーの香りにも見られます . コーヒーの複雑な風味プロファイルに貢献し、コーヒー業界では重要な化合物です。
果物業界
この化合物は、パッションフルーツの香りに見られます . パッションフルーツのユニークでエキゾチックな風味に貢献し、果物業界では重要な化合物です。
動物行動研究
興味深いことに、3-スルファニルブタン-1-オールは猫の尿にも見られます . 強い臭気の特徴の原因となっています。これにより、動物行動、特に猫に関する研究において興味深い化合物となっています。
材料科学
最近の研究では、3-スルファニルブタン-1-オールを、黒色クエン酸ポリマー (pn)、ポゾラン、クエン酸からなる PPCA と呼ばれる新しい材料から抽出および保持できることが示されています . これは、材料科学におけるこの化合物の使用の可能性を広げています。
将来の方向性
The future directions for the use of 3-Sulfanylbutan-1-ol include its potential use as a food additive flavor agent . Additionally, the results and experimental conditions of the esterification reaction have been used to synthesize a material based on black citric acid polymers (pn), pozzolana, and citric acid named PPCA (pn-pozzolana-citric-acid), which could play the role of a cat-litter .
作用機序
Target of Action
3-Sulfanylbutan-1-ol is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine . It is an alkanethiol that is butane substituted at position 1 by a hydroxy group and at position 3 by methyl and sulfanyl groups
Mode of Action
As a volatile organic compound, it may interact with olfactory receptors, contributing to the aroma and flavor profiles of the substances in which it is found .
Biochemical Pathways
3-Sulfanylbutan-1-ol is involved in the biochemical pathways of several species. In the domestic cat (Felis catus), it is a metabolite found in urine . It is also a metabolite in Coffea arabica (coffee), Poncirus trifoliata, and Lynx rufus
Result of Action
The result of the action of 3-Sulfanylbutan-1-ol is primarily observed in its contribution to the aroma and flavor profiles of the substances in which it is found. In domestic cats, it is a major male sex recognition pheromone .
特性
IUPAC Name |
3-sulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRYVOQWOVNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31030-39-4 |
Source


|
| Record name | MERCAPTO-BUTANOL/3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-Sulfanylbutan-1-ol in the context of wine aroma?
A: 3-Sulfanylbutan-1-ol is a volatile sulfur compound that contributes to the complex aroma profile of wines, particularly those affected by Botrytis cinerea (noble rot). While present in lower concentrations than other volatile thiols like 3-sulfanylhexan-1-ol, it has been identified as a potential contributor to the overall aroma of botrytized sweet wines. []
Q2: Besides wine, are there other natural sources of 3-Sulfanylbutan-1-ol?
A: Yes, 3-Sulfanylbutan-1-ol has been identified in various natural sources besides grapes and wine. It is a significant contributor to the characteristic odor of cat urine. [] Additionally, it has been found in coffee, passion fruit, and the peel of P. trifoliata (a citrus relative). []
Q3: How does the presence of Botrytis cinerea influence the levels of 3-Sulfanylbutan-1-ol and other related compounds in wine?
A: Research suggests that 3-Sulfanylbutan-1-ol, along with other sulfanylalcohols like 3-sulfanylpentan-1-ol and 3-sulfanylheptan-1-ol, are not detectable in grape must but are formed during the fermentation process. Importantly, the concentrations of these compounds are significantly higher in wines produced from grapes infected with Botrytis cinerea. This suggests that the fungus plays a crucial role in the formation of these aroma compounds, contributing to the unique sensory profile of botrytized wines. []
Q4: Are there any known precursors to 3-Sulfanylbutan-1-ol in plants?
A: Research on P. trifoliata suggests that 3-Sulfanylbutan-1-ol and its related alkanoate esters could be derived from cysteine-S-conjugates. Specifically, S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine was identified in the fruit peel and is a plausible precursor. [] This finding provides insight into the biosynthetic pathways of this compound in plants.
Q5: Has 3-Sulfanylbutan-1-ol been investigated in other biological contexts?
A: Yes, beyond its presence in food and beverages, research has explored the role of 3-Sulfanylbutan-1-ol in human axillary odor. It, along with other sulfanylalkanols, is found in human axilla secretions and contributes to the characteristic odor when broken down by bacteria. Studies have identified Corynebacterium species as capable of cleaving cysteine conjugates, potentially serving as precursors to these odoriferous thiols. []
Q6: Are there analytical methods for quantifying 3-Sulfanylbutan-1-ol in complex mixtures?
A: Yes, researchers utilize Gas Chromatography coupled with a Pulsed Flame Photometric Detector (GC-PFPD) for the identification and quantification of 3-Sulfanylbutan-1-ol and other volatile thiols in complex matrices like wine. This technique provides the sensitivity and selectivity needed to measure these compounds at their low naturally occurring concentrations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)
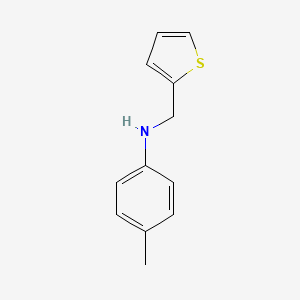
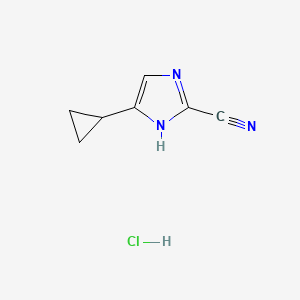
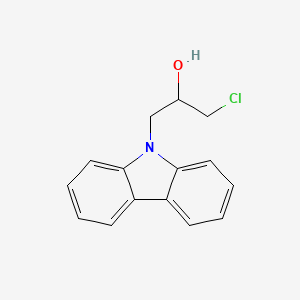

![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)
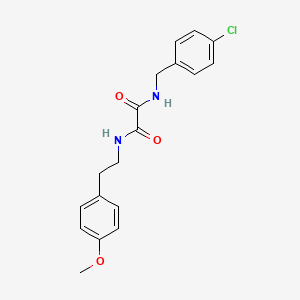
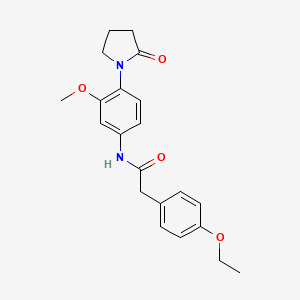
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)
